6-ethoxy-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline
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Overview
Description
6-ethoxy-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with ethoxy, tosyl, and piperazinyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy and tosyl groups. The final step involves the attachment of the piperazinyl group substituted with a 2-fluorophenyl moiety. Common reagents used in these reactions include ethyl iodide, tosyl chloride, and 2-fluorophenylpiperazine. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and reactors to maintain precise control over reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to optimize the reaction’s efficiency and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
6-ethoxy-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including its activity against certain diseases or conditions.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-ethoxy-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethoxy-4-(4-(2-chlorophenyl)piperazin-1-yl)-3-tosylquinoline
- 6-Ethoxy-4-(4-(2-bromophenyl)piperazin-1-yl)-3-tosylquinoline
- 6-Ethoxy-4-(4-(2-methylphenyl)piperazin-1-yl)-3-tosylquinoline
Uniqueness
Compared to similar compounds, 6-ethoxy-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylbenzenesulfonyl)quinoline stands out due to the presence of the 2-fluorophenyl group. This fluorine substitution can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-ethoxy-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN3O3S/c1-3-35-21-10-13-25-23(18-21)28(27(19-30-25)36(33,34)22-11-8-20(2)9-12-22)32-16-14-31(15-17-32)26-7-5-4-6-24(26)29/h4-13,18-19H,3,14-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORARTIYEGNEFCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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